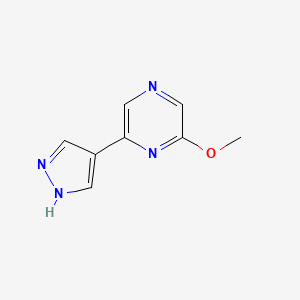
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methoxy group at the 2-position and a pyrazolyl group at the 6-position. This compound belongs to the class of pyrazine derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-methoxy-3,5-dichloropyrazine with 4-hydrazinylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-(1H-pyrazol-4-yl)pyrazine or 2-formyl-6-(1H-pyrazol-4-yl)pyrazine.
Reduction: Formation of 2-methoxy-6-(1H-dihydropyrazol-4-yl)pyrazine.
Substitution: Formation of 2-substituted-6-(1H-pyrazol-4-yl)pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyrazolyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved can vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-3-(1H-pyrazol-4-yl)pyrazine
- 2-Methoxy-6-(1H-imidazol-4-yl)pyrazine
- 2-Methoxy-6-(1H-triazol-4-yl)pyrazine
Uniqueness
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is unique due to the presence of both methoxy and pyrazolyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
2-methoxy-6-(1H-pyrazol-4-yl)pyrazine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11) |
Clave InChI |
BOXFTVXCZFHSIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CN=C1)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)
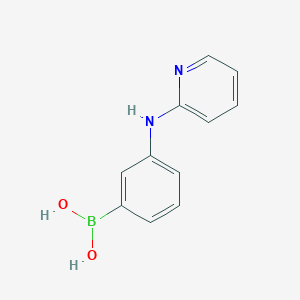
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)
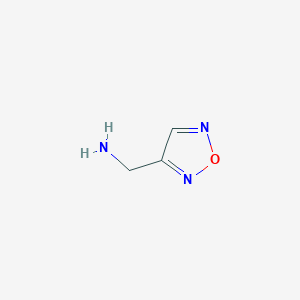

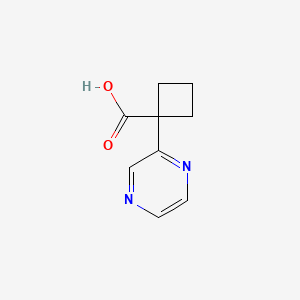
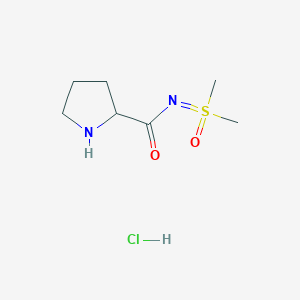
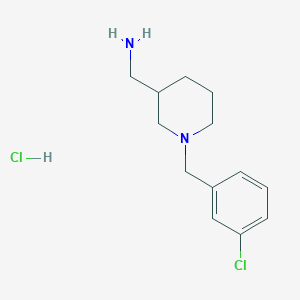

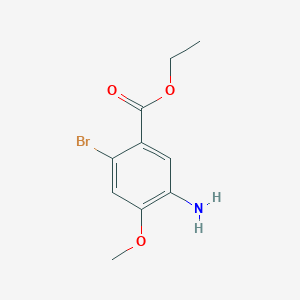
![4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15226965.png)

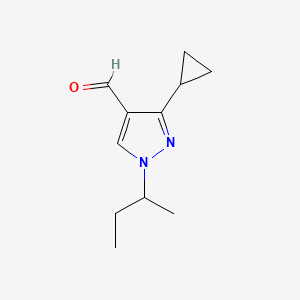
![(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B15226982.png)
